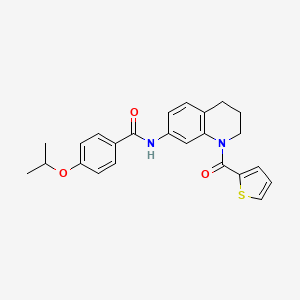

N1-(5-甲基异恶唑-3-基)-N2-((5-(噻吩-3-羰基)噻吩-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

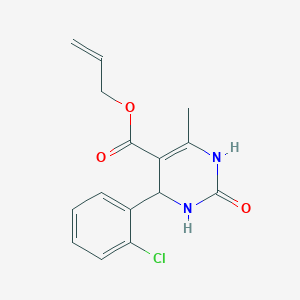

The compound "N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide" is a complex molecule that appears to be related to various research areas, including organic synthesis and potential pharmacological applications. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of isoxazole and thiophene are recurrent in the synthesized compounds, which suggests relevance to the analysis of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of different precursors in the presence of catalysts or reagents that facilitate the formation of the desired molecular framework. For instance, the synthesis of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine involves the reaction of 3,5-di-tert-butylhydroxybenzaldehyde with 3-amino-5-methylisoxazole in ethanol . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides includes a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide . These methods could provide insights into potential synthetic routes for the target compound, which likely involves the formation of an oxalamide linkage between an isoxazole and a thiophene derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The crystallographic studies reveal the presence of intramolecular and intermolecular contacts, which are crucial for the stability of the crystal structure. These findings can be extrapolated to predict the molecular geometry and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The chemical reactivity of compounds containing isoxazole and thiophene units can be inferred from the reactions they undergo. For example, the electrochemically induced multicomponent transformation involving an isoxazolone derivative suggests that the isoxazole ring can participate in reactions leading to complex molecular architectures . The bromination of isoxazole derivatives also indicates the susceptibility of these compounds to electrophilic substitution reactions . These insights can be applied to understand the chemical behavior of the target compound under various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The provided papers do not directly discuss the properties of the target compound, but they do provide information on similar structures. For example, the solubility, melting points, and spectroscopic properties (IR, NMR, Mass) of synthesized compounds are characterized to confirm their structures . These properties are essential for identifying and quantifying the compound, as well as for understanding its behavior in different environments.

科学研究应用

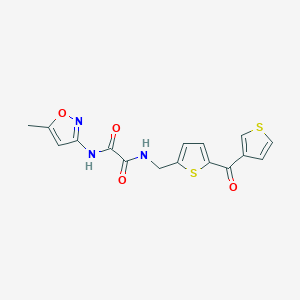

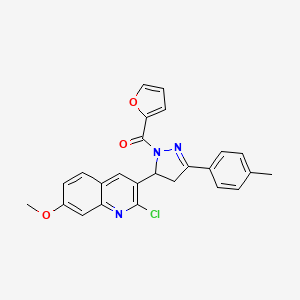

医药化学中的恶二唑恶二唑,特别是 1,3,4-恶二唑异构体,由于其较低的亲脂性和良好的代谢稳定性、hERG 抑制和与异构体相比的水溶性,而被研究用于医药化学应用。这些性质使它们成为药物分子中酯和酰胺官能团有用的生物等排体替代物。已经为各种 1,3,4-恶二唑开发了温和条件下的新合成路线,突出了它们在药物开发中的潜力 (Boström 等人,2012)。

合成和抗肿瘤活性已经合成了一系列包含噻吩部分的双吡唑基噻唑,并显示出对肝细胞癌 (HepG2) 细胞系的抗肿瘤活性。结构变化和合成方法突出了噻吩和相关杂环在开发新的抗癌药物中的潜力 (Gomha 等人,2016)。

杂环衍生物作为潜在的细胞毒性化合物杂环衍生物(包括与异恶唑和噻吩相关的衍生物)的合成一直被用于它们对各种癌细胞系的潜在细胞毒性。这项研究旨在开发新的细胞毒性化合物,这些化合物可以作为癌症治疗的先导,展示了这些杂环骨架在医药化学中的重要性 (Mohareb & Ibrahim,2022)。

噻吩-2-羰基异硫氰酸酯在抗菌活性中的研究已经探索了利用噻吩-2-羰基异硫氰酸酯作为合成各种杂环衍生物(包括 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑部分)的前体。对这些化合物进行了抗肿瘤和抗菌活性的评估,展示了噻吩衍生物在开发新治疗剂中的多功能性 (Nassar 等人,2018)。

属性

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-9-6-13(19-23-9)18-16(22)15(21)17-7-11-2-3-12(25-11)14(20)10-4-5-24-8-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUDLRHLJGWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)